
Spectroscopic Profile of 1-(4-
Bromophenyl)propan-1-amine: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(4-Bromophenyl)propan-1-amine

Cat. No.: B1335902 Get Quote

Introduction

1-(4-Bromophenyl)propan-1-amine is a primary amine containing a chiral center and a

brominated aromatic moiety. As a member of the aryl-substituted amine class, it holds potential

as a building block in medicinal chemistry and organic synthesis. The bromine atom, in

particular, serves as a useful handle for further functionalization, for instance, in transition

metal-catalyzed cross-coupling reactions. An accurate and comprehensive understanding of its

spectroscopic characteristics is paramount for its identification, purity assessment, and

structural elucidation in research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-
Bromophenyl)propan-1-amine. While a complete set of experimentally verified spectra for

this specific compound is not readily available in public databases, this document compiles a

predicted spectroscopic profile based on established principles of spectroscopy and data from

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(4-
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Bromophenyl)propan-1-amine, typically recorded in a solvent like deuterated chloroform

(CDCl₃).

¹H NMR Data (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

benzylic proton, the methylene protons of the propyl chain, the terminal methyl group, and the

amine protons.
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Notes

~ 7.45 Doublet (d) 2H Ar-H (ortho to Br)

Deshielded by

the

electronegative

bromine atom.

~ 7.20 Doublet (d) 2H Ar-H (meta to Br)

Shielded relative

to the ortho

protons.

~ 4.05 Triplet (t) 1H CH-NH₂

Benzylic proton,

deshielded by

the aromatic ring

and nitrogen.

Coupled to the

adjacent CH₂

group.

~ 1.70 Multiplet (m) 2H CH₂-CH₃

Diastereotopic

protons, may

appear as a

complex

multiplet.

Coupled to CH

and CH₃ protons.

~ 1.50 Singlet (br) 2H NH₂

Broad signal due

to quadrupole

broadening and

chemical

exchange.

Position is

concentration-

dependent.

~ 0.90 Triplet (t) 3H CH₂-CH₃ Terminal methyl

group, coupled to
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the adjacent CH₂

group.

¹³C NMR Data (Predicted)
The carbon NMR spectrum will reflect the different carbon environments in the molecule,

including the four distinct aromatic carbons and the three aliphatic carbons.

Chemical Shift (δ) ppm Assignment Notes

~ 143.0 Ar-C (C-CH)
Quaternary carbon attached to

the propyl-amine group.

~ 131.5 Ar-CH (ortho to Br)

~ 128.5 Ar-CH (meta to Br)

~ 121.0 Ar-C (C-Br)

Quaternary carbon attached to

bromine; signal may be less

intense.

~ 57.0 CH-NH₂
Carbon attached to nitrogen,

significantly deshielded.

~ 31.0 CH₂-CH₃

~ 10.5 CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 1-(4-Bromophenyl)propan-1-amine is expected to exhibit characteristic absorption bands

for the amine N-H bonds, aromatic and aliphatic C-H bonds, and the C-Br bond.

Key IR Absorptions (Predicted)
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Wavenumber
(cm⁻¹)

Intensity Assignment Notes

3400 - 3250 Medium

N-H stretch

(asymmetric &

symmetric)

Primary amines

typically show two

distinct bands in this

region.[1] Their

broadness can be

influenced by

hydrogen bonding.

3100 - 3000 Medium Aromatic C-H stretch

2960 - 2850 Medium Aliphatic C-H stretch

1620 - 1580 Medium
NH₂ scissoring

(bending)

This bending vibration

is characteristic of

primary amines.[1]

1590, 1485 Strong Aromatic C=C stretch

Two or three bands

are typical for

benzene derivatives.

1250 - 1020 Medium C-N stretch

~ 1070 Strong
C-Br stretch

(Aromatic)

The exact position can

vary, but this is a

typical region for aryl

bromides.

850 - 810 Strong C-H out-of-plane bend

Indicative of 1,4-

disubstitution (para)

on the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 1-(4-Bromophenyl)propan-1-amine, the presence of bromine is a key

diagnostic feature due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in an
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approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular

ion and any bromine-containing fragments.

Predicted Mass Spectral Data
m/z (Mass/Charge) Assignment Notes

213 / 215 [M]⁺ (Molecular Ion)

The parent ion peak, showing

the characteristic 1:1 isotopic

pattern for a single bromine

atom.

184 / 186 [M - C₂H₅]⁺

Loss of the ethyl group via

cleavage alpha to the nitrogen,

a common fragmentation for

amines.

155 / 157 [C₆H₄Br]⁺ Bromophenyl cation fragment.

104 [C₇H₅NH₂]⁺
Loss of HBr from the [M -

C₂H₅]⁺ fragment.

58 [CH(NH₂)CH₂CH₃]⁺

Cleavage of the bond between

the benzylic carbon and the

aromatic ring.

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a

compound such as 1-(4-Bromophenyl)propan-1-amine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. A total of 16-64 scans are typically averaged.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1335902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at the

corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument). Use

proton broadband decoupling. A larger number of scans (e.g., 1024 or more) is required due

to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

IR Spectroscopy
Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a

thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)

plates.

Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum

over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. A background spectrum of the clean plates is recorded first and automatically

subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or

dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS)

system for separation and purification. Alternatively, direct insertion probe methods can be

used.

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-

flight (TOF) detector. Scan a mass range appropriate for the compound, for example, m/z 40-

300.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(4-Bromophenyl)propan-1-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Bromophenyl)propan-1-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335902#spectroscopic-data-for-1-4-bromophenyl-
propan-1-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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